molecular formula C10H20O2 B1623659 (E)-1-(1-Methoxypropoxy)hex-3-ene CAS No. 97358-54-8

(E)-1-(1-Methoxypropoxy)hex-3-ene

Cat. No.: B1623659
CAS No.: 97358-54-8
M. Wt: 172.26 g/mol
InChI Key: LDUYDLGCMTVIIO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Functionalized (E)-Alkene and Acetal (B89532) Systems in Organic Chemistry

In the vast landscape of organic chemistry, molecules containing specific arrangements of atoms, known as functional groups, are of paramount importance as they dictate the chemical reactivity and physical properties of the compound. researchgate.net (E)-Alkenes, which are hydrocarbons containing a carbon-carbon double bond with substituents on opposite sides, are fundamental building blocks in organic synthesis. masterorganicchemistry.com Their stereochemistry plays a crucial role in the three-dimensional structure of molecules, influencing biological activity and material properties. The synthesis of (E)-alkenes with high stereoselectivity is a significant area of research, with various methods developed to control the geometry of the double bond. researchgate.net

Similarly, the acetal functional group, characterized by a carbon atom bonded to two alkoxy (-OR) groups, holds a strategic position in synthetic organic chemistry. byjus.com Acetals are most notably utilized as protecting groups for aldehydes and ketones. acs.org This strategy is employed during multi-step syntheses where a carbonyl group needs to be shielded from a reaction that would otherwise transform it. acs.org The stability of acetals in neutral or basic conditions, coupled with their ready removal under acidic conditions, makes them an invaluable tool for synthetic chemists. acs.orggoogle.com The formation of acetals from aldehydes or ketones and alcohols is a reversible reaction, typically catalyzed by acid. byjus.comyoutube.com

The combination of an (E)-alkene and an acetal within the same molecule, as seen in (E)-1-(1-Methoxypropoxy)hex-3-ene, creates a bifunctional system with potential for diverse chemical transformations and applications.

Structural Features and Fundamental Research Avenues of this compound

This compound, also known by the trade name Leguminal, is recognized for its use as a fragrance ingredient. libretexts.org Its molecular structure consists of a six-carbon chain with a trans-configured double bond between the third and fourth carbon atoms. One end of the chain is terminated by an acetal group, specifically a 1-methoxypropoxy group.

PropertyValueSource
IUPAC Name This compound libretexts.org
Molecular Formula C10H20O2 libretexts.org
Molecular Weight 172.26 g/mol libretexts.org
CAS Number 97358-54-8 libretexts.org
SMILES CC/C=C/CCOC(CC)OC libretexts.org
InChIKey LDUYDLGCMTVIIO-VOTSOKGWSA-N libretexts.org

The presence of both an alkene and an acetal group suggests several potential avenues for academic research:

Synthesis and Stereocontrol: A primary research focus would be the stereoselective synthesis of this molecule. Achieving the (E)-configuration of the double bond is a key challenge. Synthetic strategies could involve the reaction of an alcohol with an (E)-alkene derivative. For instance, the acid-catalyzed addition of an alcohol to an alkene is a known method for ether synthesis, which is a component of the acetal group. youtube.com Another approach could be the modification of a pre-existing (E)-hex-3-en-1-ol. The formation of the acetal moiety itself would likely involve the reaction of the corresponding alcohol with an appropriate aldehyde or its equivalent in the presence of an acid catalyst. byjus.comacs.org

Reactivity Studies: The bifunctional nature of the molecule invites investigation into its chemical reactivity.

Alkene Reactions: The (E)-alkene double bond could undergo a variety of addition reactions, such as hydrogenation, halogenation, or epoxidation, leading to a range of new saturated or functionalized derivatives. The stereochemical outcome of these reactions would be of significant interest.

Acetal Chemistry: The acetal group is stable under basic and neutral conditions but can be hydrolyzed back to an aldehyde and alcohols under acidic conditions. acs.org This reactivity could be exploited for the controlled release of a volatile aldehyde, which is relevant in fragrance applications. semanticscholar.org

Intramolecular Reactions: The proximity of the alkene and acetal functionalities could potentially lead to interesting intramolecular reactions under specific conditions, forming cyclic ethers or other complex structures.

Applications in Fragrance Chemistry: Given its known use as a fragrance, further research could explore the structure-odor relationship of this and related compounds. The acetal group can be seen as a pro-fragrance, designed to slowly release a more volatile and often more impactful odorant upon hydrolysis. semanticscholar.org Investigating the kinetics of this hydrolysis under various conditions (e.g., changes in pH or temperature) would provide valuable insights into its performance as a fragrance ingredient.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97358-54-8

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(E)-1-(1-methoxypropoxy)hex-3-ene

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(5-2)11-3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+

InChI Key

LDUYDLGCMTVIIO-VOTSOKGWSA-N

SMILES

CCC=CCCOC(CC)OC

Isomeric SMILES

CC/C=C/CCOC(CC)OC

Canonical SMILES

CCC=CCCOC(CC)OC

Other CAS No.

97358-54-8

Pictograms

Irritant

Origin of Product

United States

Advanced Synthetic Methodologies for E 1 1 Methoxypropoxy Hex 3 Ene

Stereoselective Construction of the (E)-Hex-3-ene Backbone

The (E)-configured double bond in the hex-3-ene core is a critical stereochemical element. Its synthesis demands methods that offer high selectivity for the trans-isomer to avoid contamination with the corresponding (Z)-isomer, which can be difficult to separate.

Strategies for E-Selective Olefin Synthesis

Several powerful reactions in organic synthesis can be employed to construct E-alkenes with high fidelity. The choice of method often depends on the availability of starting materials and the functional group tolerance required for the specific synthetic route.

Key strategies include:

The Wittig Reaction and its Variants: The Wittig reaction is a classic method for forming carbon-carbon double bonds. nih.gov While standard Wittig reactions using non-stabilized ylides typically favor the Z-alkene, the Schlosser modification can be used to generate the E-alkene with high selectivity. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, is renowned for its high E-selectivity, particularly with aldehydes. The exceptional E-selectivity is often attributed to the thermodynamic stability of the planar transition state. nih.gov

The Julia-Kocienski Olefination: This reaction, involving the coupling of a phenyl sulfone with a carbonyl compound, is another robust method for achieving high E-selectivity. The reaction proceeds through a key intermediate that undergoes reductive elimination to form the trans-alkene.

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, offer versatile pathways to E-alkenes. For instance, the coupling of an (E)-vinyl boronic acid or ester with an appropriate alkyl halide can forge the desired C-C bond while retaining the stereochemistry of the double bond.

Alkyne Reduction: The partial reduction of an internal alkyne provides a direct route to an alkene. The use of dissolving metal reductions (e.g., sodium in liquid ammonia) is a classic method for producing trans-alkenes from alkynes. More modern methods may employ specific transition metal hydrides to achieve the same transformation with greater functional group compatibility. A reductive coupling of terminal alkynes with α-chloro boronic esters can also afford allylic alcohols with excellent E/Z ratios. organic-chemistry.org

Table 1: Comparison of E-Selective Olefin Synthesis Methods
ReactionKey ReagentsSelectivityAdvantagesDisadvantages
Horner-Wadsworth-Emmons Phosphonate ester, base, carbonylHigh E-selectivityHigh yields, easily removed byproductPhosphonate synthesis required
Julia-Kocienski Olefination Phenyl sulfone, base, carbonylHigh E-selectivityGood for complex substratesMulti-step, use of sulfur reagents
Suzuki Coupling (E)-Vinylboronic acid/ester, organohalide, Pd catalystExcellentMild conditions, high functional group toleranceBoron reagent synthesis required
Dissolving Metal Reduction Internal alkyne, Na/NH₃High E-selectivitySimple, inexpensiveHarsh conditions, not compatible with many functional groups

Formation of the Hexene Carbon Framework

The construction of the six-carbon chain of the hexene backbone can be approached in a convergent or linear fashion. In a convergent synthesis, the pre-formed olefin is coupled to the remaining carbon fragments. For example, a Suzuki coupling could unite a three-carbon (E)-vinyl boronic ester with a three-carbon alkyl halide.

In a linear approach, the carbon chain is built sequentially, with the double bond being introduced at a later stage. For instance, an acetylide could be alkylated with a suitable electrophile, followed by another alkylation and subsequent partial reduction of the alkyne to the (E)-alkene.

Installation and Manipulation of the 1-(1-Methoxypropoxy) Acetal (B89532) Moiety

The 1-(1-methoxypropoxy) group is a mixed acetal that serves as a protecting group for the primary alcohol at the C1 position. Its installation must be performed under controlled conditions to ensure chemo- and stereoselectivity.

Chemo- and Stereoselective Acetal Formation

The formation of an acetal from an alcohol typically involves reaction with an aldehyde or another acetal under acidic conditions. acs.orgmasterorganicchemistry.com The synthesis of the target acetal likely proceeds via the reaction of (E)-hex-3-en-1-ol with 1-methoxy-1-propoxypropene or a related acetal precursor.

The key challenge is the control of stereochemistry at the newly formed acetal carbon. If the starting materials are achiral, a racemic mixture of the acetal will be formed. To achieve stereoselectivity, one could employ a chiral catalyst or a chiral auxiliary. However, for this specific molecule, the focus is often on the protection of the alcohol rather than the introduction of a new stereocenter in a controlled manner, unless required for a specific application.

The reaction is typically catalyzed by a protic acid (like p-toluenesulfonic acid) or a Lewis acid. acs.org The reaction proceeds through a hemiacetal intermediate. masterorganicchemistry.comwikipedia.org To drive the equilibrium towards the acetal, water or the alcohol byproduct must be removed. acs.org

Rhenium-catalyzed reactions have shown promise in the stereoselective synthesis of acetals from allylic alcohols, which could be a relevant strategy. nih.gov These methods can convert δ-hydroxymethyl-homoallylic alcohols into 2-methyl-1,3-syn-diol acetals with high diastereoselectivity. nih.gov

Total Synthesis Applications Utilizing (E)-1-(1-Methoxypropoxy)hex-3-ene as a Key Intermediate or Precursor

While this compound is noted for its use as a fragrance ingredient, its structure makes it a potentially versatile intermediate in the total synthesis of more complex molecules, particularly natural products. nih.gov Its utility stems from the orthogonal reactivity of its two key functional groups: the nucleophilic/electrophilic character of the alkene and the protected primary alcohol.

The (E)-alkene can undergo a variety of transformations, including:

Epoxidation: Stereoselective epoxidation would introduce two new stereocenters.

Dihydroxylation: This would lead to a diol, a common motif in polyketide natural products.

Ozonolysis: Cleavage of the double bond would yield two smaller aldehyde fragments, which can be further elaborated.

The protected primary alcohol at the other end of the molecule can be deprotected at a suitable stage in the synthesis to reveal a primary hydroxyl group. This hydroxyl group can then be oxidized to an aldehyde or carboxylic acid, or used in a coupling reaction to extend the carbon chain.

Given these features, this compound or its derivatives could serve as a precursor for the synthesis of:

Pheromones: Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes.

Polyketides: The carbon backbone and oxygenation pattern are reminiscent of fragments found in complex polyketide natural products.

Prostaglandin Analogs: The unsaturated six-carbon chain could potentially be elaborated into the side chains of prostaglandin-like molecules.

The acetal protecting group is stable to a wide range of reaction conditions used to manipulate the alkene, such as organometallic reagents and many oxidizing and reducing agents, making it a suitable choice for multi-step synthetic sequences. Its removal under acidic conditions is typically straightforward, allowing for the late-stage functionalization of the primary alcohol. masterorganicchemistry.com

Chemoenzymatic and Organocatalytic Approaches to this compound Analogues

The synthesis of specific enantiomers of chiral compounds is of paramount importance in fields such as pharmaceuticals and materials science. Chemoenzymatic and organocatalytic methods offer powerful and often more sustainable alternatives to traditional chemical synthesis for achieving high levels of enantioselectivity. These approaches are highly relevant for producing chiral analogues of this compound, particularly those containing chiral alcohol or ether functionalities.

Chemoenzymatic Strategies:

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions. For the synthesis of chiral analogues of this compound, which features an acetal group derived from an alcohol, enzyme-catalyzed reactions are particularly suitable for establishing the required stereocenters.

One of the most effective chemoenzymatic methods for obtaining enantiomerically pure alcohols is the kinetic resolution of a racemic mixture. jocpr.com In this process, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For instance, lipase PS from Pseudomonas cepacia has been effectively used in the kinetic resolution of various racemic alcohols. nih.gov This strategy could be applied to a racemic precursor of a hexene analogue, such as a racemic hexenol, to isolate a single enantiomer which can then be converted to the desired chiral ether. The efficiency of such resolutions is often high, providing both the acylated and the unreacted alcohol with excellent enantiomeric excess. nih.gov

Another powerful chemoenzymatic approach is the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol using alcohol dehydrogenases (ADHs). nih.gov This method can generate a chiral alcohol with a predefined stereochemistry in high enantiomeric purity. For example, ADHs from various microorganisms have been used to synthesize chiral α-fluorinated secondary alcohols and other valuable chiral intermediates. nih.gov A prochiral ketone analogue of a hexene could be stereoselectively reduced to a chiral alcohol precursor for this compound analogues.

Table 1: Examples of Chemoenzymatic Kinetic Resolution of Racemic Alcohols This table is illustrative of the application of chemoenzymatic methods to analogues and is not specific to this compound.

Racemic Alcohol SubstrateEnzymeAcylating AgentProduct (Enantiomeric Excess, ee)Reference
(R,S)-Aryltrimethylsilyl chiral alcoholsLipase from Pseudomonas cepaciaVinyl acetate(S)-alcohol (>99% ee) and (R)-acetate (>99% ee) nih.gov
rac-1-(6-chloro-9H-purin-9-yl)propan-2-olLipase from Candida antarctica (CAL-B)Vinyl acetate(R)-acetate (>99% ee) acs.org
Racemic butyratesLipase PS from Pseudomonas cepaciaWater (hydrolysis)Chiral alcohol and remaining butyrate nih.gov

Development of Novel Synthetic Routes to Related Chiral Hexene Derivatives

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a third pillar of catalysis, alongside biocatalysis and metal catalysis. This field has provided novel and powerful strategies for the asymmetric synthesis of a wide variety of chiral molecules, including derivatives related to the hexene scaffold.

Organocatalytic Approaches:

A prominent strategy in organocatalysis is the enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. Chiral amines, such as those derived from proline, can catalyze the addition of aldehydes or other nucleophiles to acceptors like vinyl sulfones or α,β-unsaturated aldehydes. nih.gov This approach allows for the formation of new carbon-carbon bonds while controlling the stereochemistry of the newly formed chiral center. The resulting chiral aldehydes or ketones can serve as versatile intermediates, which can be further functionalized to access a range of chiral hexene derivatives. For example, the conjugate addition of aldehydes to nitroalkenes, catalyzed by a chiral primary amine-salicylamide, can produce γ-nitroaldehydes with good enantioselectivity. nih.gov These products can be transformed into various chiral building blocks.

The scope of organocatalysis extends to the synthesis of more complex chiral structures, such as axially chiral allenes and spirocyclic compounds. rsc.orgnih.gov While structurally different from this compound, the methodologies employed highlight the potential of organocatalysis to construct challenging chiral motifs. For instance, chiral phosphoric acids have been used as catalysts in the synthesis of axially chiral compounds. researchgate.net These advanced strategies could be adapted to develop novel routes to chiral hexene derivatives with unique structural features.

Table 2: Examples of Organocatalytic Asymmetric Synthesis This table is illustrative of the application of organocatalytic methods to the synthesis of chiral building blocks and is not specific to this compound.

Reaction TypeCatalystSubstratesProduct (Enantiomeric Excess, ee)Reference
Conjugate addition of aldehydes to vinyl sulfonesChiral pyrrolidine-based amineAldehydes, Vinyl sulfonesγ-gem-sulfonyl aldehydes (up to >99% ee) nih.gov
Conjugate addition of anilines to α,β-unsaturated aldehydes(2S,5S)-5-Benzyl-2-tert-butylimidazolidinoneAnilines, CrotonaldehydeChiral benzylic aldehydes (high ee) organic-chemistry.org
Conjugate addition of aldehydes to maleimidesChiral primary amine-salicylamideα,α-disubstituted aldehydes, MaleimidesChiral succinimide (B58015) derivatives (up to 88% ee) nih.gov
[4+2] CycloadditionChiral organocatalystMethyleneindolinones, γ-aminooxy-α,β-unsaturated esterChiral 1,2-oxazinane (B1295428) spiro-oxindole (good ee) nih.gov

Mechanistic and Reactivity Studies of E 1 1 Methoxypropoxy Hex 3 Ene

Transformations Involving the (E)-Alkene Moiety

The (E)-alkene functionality in (E)-1-(1-Methoxypropoxy)hex-3-ene is expected to be the primary site of reactivity. The stereochemistry of the double bond and the presence of the alkoxy substituent would likely influence the stereochemical and regiochemical outcomes of various reactions.

Pericyclic Reactions: Ene Reactions and Related Processes

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. youtube.com The (E)-alkene in the title compound contains allylic protons, making it a potential substrate for the ene reaction. acs.org In a typical ene reaction, an "ene" (a molecule with an alkene and an allylic hydrogen) reacts with an "enophile" (a molecule with a multiple bond) to form a new sigma bond with the migration of the allylic hydrogen and a shift of the double bond. acs.org

Table 1: Expected Ene Reaction of this compound with a Generic Enophile (e.g., Maleic Anhydride)

ReactantsExpected ProductKey Features
This compound, Maleic AnhydrideAdduct with a new C-C bond and a shifted double bondConcerted mechanism, formation of a new stereocenter. The (E)-geometry of the starting material would influence the stereochemistry of the product.

The stereochemical outcome of such a reaction would be of significant interest, as the chair-like transition state generally favored in ene reactions would lead to specific diastereomers. chemicalbook.com

Electrophilic Addition Reactions and Regioselectivity

The electron-rich double bond of this compound is susceptible to attack by electrophiles. savemyexams.com The addition of unsymmetrical reagents like hydrogen halides (HX) would raise questions of regioselectivity. According to Markovnikov's rule, the hydrogen atom of HX would add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. msu.edu

For this compound, the two carbons of the double bond are secondary. However, the proximity and potential electronic effects of the distant acetal (B89532) group could have a minor influence on the stability of the resulting carbocation intermediates, although significant deviation from a nearly equal mixture of regioisomers would be unexpected without experimental data.

Table 2: Predicted Products of Electrophilic Addition of HBr to this compound

ReactantReagentPredicted Major Product(s)Rationale
This compoundHBr3-Bromo-1-(1-methoxypropoxy)hexane and 4-Bromo-1-(1-methoxypropoxy)hexaneFormation of secondary carbocation intermediates at C3 and C4. A nearly equimolar mixture is expected, with potential minor influence from the ether-acetal moiety.

Oxidative Transformations: Epoxidation and Dihydroxylation

The alkene can be oxidized to form an epoxide or a diol. chadsprep.com

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to produce an epoxide. youtube.commasterorganicchemistry.com The reaction is stereospecific, meaning the trans configuration of the alkene would be retained in the epoxide product, yielding a trans-epoxide. pearson.com

Dihydroxylation: Dihydroxylation can lead to either syn or anti addition of two hydroxyl groups across the double bond.

Syn-dihydroxylation , typically achieved with reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄), would result in the formation of a racemic mixture of (3R,4S)- and (3S,4R)-1-(1-methoxypropoxy)hexane-3,4-diol, which is a meso compound if the substituent at C1 were absent. Given the chiral center in the acetal group, diastereomers would be formed. libretexts.org

Anti-dihydroxylation , which can be achieved by epoxidation followed by acid-catalyzed ring-opening of the epoxide, would yield a different pair of diastereomeric diols. chemistrysteps.com

Table 3: Predicted Products of Oxidative Transformations of this compound

ReactionReagentsPredicted ProductStereochemistry
Epoxidationm-CPBAtrans-2-Ethyl-3-(2-(1-methoxypropoxy)ethyl)oxiranetrans
Syn-dihydroxylation1. OsO₄, 2. NaHSO₃/H₂ODiastereomeric mixture of 1-(1-methoxypropoxy)hexane-3,4-diolssyn
Anti-dihydroxylation1. m-CPBA, 2. H₃O⁺Diastereomeric mixture of 1-(1-methoxypropoxy)hexane-3,4-diolsanti

Stereospecific Cyclopropanation Reactions

Cyclopropanation of the alkene would lead to the formation of a cyclopropane (B1198618) ring. The Simmons-Smith reaction, using diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn(Cu)), is a well-known method for stereospecific syn-addition of a methylene (B1212753) group. masterorganicchemistry.comgelest.com Starting with the (E)-alkene, this reaction would be expected to produce a racemic mixture of the trans-cyclopropane derivative. masterorganicchemistry.com

Reactivity of the Acetal and Ether Linkages

The molecule also contains a mixed acetal and an ether linkage, which exhibit different reactivities.

Acid-Catalyzed Transformations and Hydrolysis Kinetics of the Acetal Group

Acetals are known to be stable under basic and neutral conditions but are labile in the presence of acid. chemspider.com The hydrolysis of the acetal group in this compound would be catalyzed by acid, leading to the formation of propanal, methanol (B129727), and (E)-hex-3-en-1-ol.

The kinetics of this hydrolysis would be expected to follow a mechanism involving protonation of one of the oxygen atoms of the acetal, followed by the departure of methanol or propanol (B110389) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation would yield the final products. The rate of hydrolysis is generally dependent on the pH of the solution. uni.lu While specific kinetic data for the title compound is unavailable, studies on other acetals have shown that the formation of the oxocarbenium ion is often the rate-determining step. libretexts.org

Selective Cleavage and Derivatization of the Methoxy (B1213986) Ether Functionality

The 1-(1-methoxypropoxy) group in this compound is an acetal, which is a type of ether. Ether linkages are generally stable but can be cleaved under specific conditions, typically involving strong acids or bases wikipedia.orgmasterorganicchemistry.com. The cleavage of the methoxy ether functionality in this compound could theoretically proceed through several mechanisms, depending on the reagents and conditions employed.

Acid-catalyzed cleavage is a common method for deprotecting ether groups. In the presence of a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), the ether oxygen is protonated, making it a better leaving group. The subsequent cleavage can occur via either an SN1 or SN2 mechanism wikipedia.orgmasterorganicchemistry.com. Given the structure of this compound, the carbon atom of the methoxy group is primary, suggesting that an SN2 pathway would be favored for its removal. This would involve a nucleophilic attack by the conjugate base of the acid on the methyl group. The other part of the ether, being attached to a secondary carbon, could also undergo cleavage, potentially leading to a mixture of products.

The selective derivatization of the resulting alcohol, following ether cleavage, would open pathways to a variety of other functional groups. For instance, the newly formed hydroxyl group could be oxidized to a ketone, esterified, or converted into a leaving group for subsequent nucleophilic substitution reactions.

The following table outlines potential reagents for the cleavage of the methoxy ether, based on general knowledge of ether chemistry.

ReagentProposed MechanismPotential Products
HBr / HIAcid-catalyzed SN2/SN1(E)-Hex-3-en-1-ol, 1-bromopropane, methanol
BBr₃Lewis acid-catalyzed cleavage(E)-Hex-3-en-1-ol, bromopropane, bromomethane
Strong Bases (e.g., organolithium reagents)Base-mediated elimination/cleavage(E)-Hex-3-en-1-olate, methane, propene

It is important to note that the presence of the double bond in the hex-3-ene chain could compete for reagents, especially under acidic conditions, potentially leading to addition reactions across the double bond as a side reaction.

Intramolecular Reaction Pathways and Ring-Closing Processes

The structure of this compound, with its ether linkage and a double bond separated by a flexible alkyl chain, presents the possibility for intramolecular reactions, particularly ring-closing or cyclization processes. Such reactions are often promoted by the formation of a reactive intermediate, such as a carbocation or a radical, at a position that allows for an intramolecular attack by the double bond.

One plausible pathway could be an intramolecular Alder-ene reaction, a pericyclic reaction involving the transfer of an allylic hydrogen and the formation of a new carbon-carbon bond. However, the specific substitution pattern of this compound may not be ideal for a typical thermal or Lewis acid-catalyzed ene reaction without prior modification.

A more likely intramolecular pathway would involve the generation of a cationic intermediate. For instance, acid-catalyzed cleavage of the methoxy group could lead to an oxonium ion, which, upon fragmentation, could generate a carbocation. If a carbocation were formed at a suitable position, the π-electrons of the double bond could act as an internal nucleophile, leading to the formation of a cyclic ether. The regioselectivity of such a cyclization would be governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways.

The following table summarizes a hypothetical intramolecular reaction pathway.

Reaction TypeTriggering ConditionIntermediatePotential Cyclic Product
Cationic CyclizationStrong AcidCarbocationSubstituted Tetrahydropyran or Tetrahydrofuran derivatives

The formation of five or six-membered rings is generally favored in such cyclizations. The specific structure of the cyclic product would depend on the position of the initial carbocation and the stereochemistry of the cyclization process. It is important to emphasize that these are theoretical pathways, and their feasibility would need to be confirmed through experimental studies.

Stereochemical Investigations in E 1 1 Methoxypropoxy Hex 3 Ene Chemistry

Elucidation of (E)-Configuration and Conformational Analysis

The "(E)" designation in (E)-1-(1-Methoxypropoxy)hex-3-ene specifies the stereochemistry of the carbon-carbon double bond. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on each carbon of the double bond are ranked. fiveable.meyoutube.comlibretexts.org For the C3-C4 double bond in this molecule, the higher priority groups on each carbon are on opposite sides of the double bond, leading to the entgegen or (E) configuration. fiveable.melibretexts.org This contrasts with the (Z)-isomer, where the higher priority groups would be on the same side (zusammen). fiveable.me

Computational studies on similar acyclic ethers and alkenes can provide insights into the likely stable conformations of this compound. acs.orgscribd.com These analyses often involve calculating the potential energy surface as a function of dihedral angles to identify energy minima corresponding to stable conformers.

Table 1: Factors Influencing Conformational Stability

Interaction TypeDescriptionConsequence for this compound
Torsional Strain Repulsion between bonding electrons on adjacent atoms. chemistrysteps.comMinimized in staggered conformations around single bonds.
Steric Hindrance Repulsive interaction when bulky groups are forced into close proximity.Conformations that place the methoxypropoxy group and the ethyl group far from each other are favored.
Allylic Strain (A1,3 Strain) Steric interaction between a substituent on one end of a double bond and a substituent on the allylic carbon at the other end. bham.ac.ukInfluences the preferred rotational conformation around the C2-C3 bond.
Gauche Interactions Steric strain between substituents in a gauche conformation (60° dihedral angle). chemistrysteps.comAffects the conformation of the propoxy and hexene chains.

Diastereoselective and Enantioselective Synthesis Pathways to Chiral Analogues

The acetal (B89532) carbon in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. The synthesis of a single enantiomer or a mixture enriched in one enantiomer requires enantioselective methods. wikipedia.org Similarly, if additional stereocenters are introduced, diastereoselective strategies are necessary to control the relative stereochemistry.

While specific methods for the asymmetric synthesis of this compound are not extensively documented, general strategies for the synthesis of chiral acetals and allylic ethers can be applied. acs.orgnih.govorganic-chemistry.orgnih.gov

Enantioselective Synthesis:

Chiral Catalysts: The use of chiral catalysts, such as chiral Brønsted acids or metal complexes with chiral ligands, can facilitate the enantioselective formation of the acetal. acs.orgnih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. osi.lv After the desired stereocenter is set, the auxiliary is removed.

Biocatalysis: Enzymes can be highly effective and selective catalysts for the synthesis of chiral compounds.

Diastereoselective Synthesis:

Substrate Control: Existing stereocenters in the starting material can influence the stereochemical outcome of a reaction. This is a common strategy in the synthesis of complex molecules. github.io

Reagent Control: The use of stereochemically defined reagents can control the formation of new stereocenters. For example, the addition of organometallic reagents to chiral aldehydes or ketones can proceed with high diastereoselectivity. jst.go.jp

Table 2: Representative Strategies for Asymmetric Synthesis of Chiral Acetals and Ethers

MethodDescriptionExample Application (Analogous Systems)Typical Selectivity
Chiral Brønsted Acid Catalysis Enantioselective addition of an alcohol to an enol ether.Synthesis of chiral cyclic acetals.Good to excellent enantiomeric excess (ee).
Organocatalytic Acetalization Use of a small organic molecule as a chiral catalyst. nih.govEnantioselective synthesis of acyclic N,N'-acetals. acs.orgnih.govHigh yields and high enantioselectivities. acs.orgnih.gov
Addition to Chiral Aldoxime-Ether Acetal Nucleophilic addition of organometallic reagents to a chiral acetal. jst.go.jpHighly diastereoselective synthesis of N-oxygenated chiral amines. jst.go.jpHigh diastereomeric excess (de). jst.go.jp

Stereoretention and Stereocontrol in Chemical Transformations

The stereochemical integrity of the chiral center and the double bond in this compound during chemical reactions is a critical consideration.

Stereoretention at the Acetal Center:

The hydrolysis of acetals, a common transformation, typically proceeds through a resonance-stabilized oxocarbenium ion intermediate. chemistrysteps.comorgoreview.comresearchgate.net If the starting acetal is chiral, the stereochemical outcome of the hydrolysis depends on the reaction mechanism and the structure of the substrate. In some cases, stereoelectronic effects can influence the rate of cleavage of axial versus equatorial leaving groups in cyclic acetals, leading to stereoretention or inversion. rsc.org For acyclic acetals like this compound, the formation of a planar oxocarbenium ion would be expected to lead to racemization unless other factors, such as substrate control, are at play.

Stereocontrol in Reactions of the Alkene:

The (E)-configuration of the double bond can direct the stereochemical outcome of reactions at the alkene. For example, in reactions such as epoxidation or dihydroxylation, the reagents will approach the double bond from a specific face, influenced by the steric bulk of the substituents. This can lead to the formation of diastereomeric products. The principles of acyclic stereocontrol, such as the Felkin-Anh model, can often be used to predict the stereochemical outcome of additions to the double bond. github.io Furthermore, the isomerization of allylic ethers can proceed with a high degree of stereospecificity, allowing for the transfer of chirality. acs.org

Table 3: Stereochemical Outcomes in Reactions of Related Systems

ReactionSubstrate TypeKey FactorStereochemical Outcome
Acetal Hydrolysis Conformationally locked cyclic acetalStereoelectronic control rsc.orgDifferent rates for axial vs. equatorial leaving groups. rsc.org
Base-Catalyzed Isomerization Chiral allylic ethersIon-pairing acs.orgStereospecific transfer of chirality. acs.org
Allylic C-H Arylation Allylic silyl (B83357) ethersLigand control in catalysis nih.govStereodivergent synthesis of E and Z isomers. nih.gov
Remote Stereocontrol Functionalized allylmetal reagentsMetal-dependent transition state geometry nih.govFormation of specific homoallylic alcohol diastereomers. nih.gov

Influence of Stereochemistry on Reaction Energetics and Selectivity

The stereochemistry of this compound has a profound impact on the energetics of its reactions and, consequently, the selectivity for different products. Diastereomers have different ground-state energies, and they react through diastereomeric transition states that also differ in energy. researchgate.net

The energy difference between diastereomeric transition states determines the diastereoselectivity of a reaction. A larger energy difference leads to higher selectivity. Computational methods, such as density functional theory (DFT), are powerful tools for modeling transition state structures and energies, thereby predicting and explaining stereochemical outcomes. nih.govnih.govims.ac.jpsciencedaily.com

For example, in an addition reaction to the double bond of this compound, the approach of the reagent from the two different faces of the alkene will lead to two different diastereomeric transition states. The relative energies of these transition states will be influenced by steric and electronic interactions between the incoming reagent and the substituents on the alkene, including the chiral methoxypropoxy group.

The influence of stereochemistry on reaction rates has been demonstrated in various systems. For instance, in the Diels-Alder reaction of furan (B31954) and maleimide, the endo and exo stereoisomers are formed at different rates and exhibit different thermal stabilities due to the different energetics of their formation and cycloreversion pathways. rsc.org

Table 4: Computational Approaches in Stereochemical Analysis

Computational MethodApplicationInformation Obtained
Molecular Mechanics (MM) Conformational analysis of ground states. acs.orgRelative energies of different conformers.
Density Functional Theory (DFT) Calculation of transition state structures and energies. rsc.orgActivation energies for different reaction pathways, prediction of stereoselectivity.
Automated Transition State Search Exploration of complex potential energy surfaces. nih.govims.ac.jpIdentification of multiple competing transition states. nih.gov
Combined Experimental-Computational Analysis Determination of diastereomer configurations. nih.govCorrelation of NMR data with computed structures and energies. nih.gov

Advanced Spectroscopic and Analytical Methodologies in the Study of E 1 1 Methoxypropoxy Hex 3 Ene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (E)-1-(1-Methoxypropoxy)hex-3-ene. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to its distinct proton environments. Hydrogens on carbons adjacent to an ether oxygen are typically shifted downfield, appearing in the 3.4 to 4.5 ppm range. libretexts.orglibretexts.org The protons of the methoxy (B1213986) group (-OCH₃) would likely appear as a singlet, while the proton on the acetal (B89532) carbon (-O-CH(OCH₃)-) would be a multiplet due to coupling with neighboring protons. The vinyl protons of the trans-disubstituted double bond (-CH=CH-) are expected to resonate in the olefinic region (typically 5.0-6.5 ppm) with a large coupling constant (J-value), characteristic of the (E)-stereochemistry.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Ether carbon atoms generally absorb in the 50 to 80 ppm range in the ¹³C NMR spectrum. libretexts.orgopenstax.org The carbon atoms of the methoxypropoxy group and the carbon adjacent to the ether linkage in the hexene chain would fall within this region. The olefinic carbons of the (E)-hex-3-ene moiety would be expected to show signals in the downfield region of the spectrum, typically around 120-140 ppm.

A detailed analysis of chemical shifts, signal integrations, and spin-spin coupling patterns in both ¹H and ¹³C NMR spectra allows for the complete assignment of the compound's constitution and the confirmation of the (E)-configuration of the double bond.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (methoxy)~3.3Singlet
O-CH-O~4.5-4.8Triplet
C=C-CH₂-O~3.9-4.1Multiplet
C=CH~5.4-5.6Multiplet
CH₂ (propyl)~1.5-1.7Sextet
CH₃ (propyl)~0.9Triplet
CH₂ (hexene)~2.0-2.2Multiplet
CH₃ (hexene)~0.95Triplet

Note: These are predicted values based on general principles and data for analogous structures. Actual experimental values may vary.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
CH₃ (methoxy)~55-58
O-CH-O~100-105
C=C-CH₂-O~68-72
C=CH~125-135
CH₂ (propyl)~20-25
CH₃ (propyl)~10-15
CH₂ (hexene)~25-30
CH₃ (hexene)~12-17

Note: These are predicted values based on general principles and data for analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol , high-resolution mass spectrometry (HRMS) can confirm the exact mass to a high degree of accuracy. nih.govchemicalbook.com

The fragmentation of ethers in mass spectrometry often involves cleavage of the carbon-carbon bond alpha to the oxygen atom. libretexts.org For this compound, this could lead to several characteristic fragment ions. Another common fragmentation pathway for ethers is inductive cleavage at the C-O bond. The analysis of these fragments helps to piece together the structure of the original molecule.

A predicted collision cross section (CCS) table, which relates to the ion's shape and size, can further aid in its identification, especially in complex mixtures when coupled with techniques like ion mobility-mass spectrometry.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺173.15361
[M+Na]⁺195.13555
[M-H]⁻171.13905
[M+NH₄]⁺190.18015
[M]⁺172.14578

Data sourced from predicted values. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the presence of a strong C-O single bond stretching absorption in the range of 1050-1150 cm⁻¹. openstax.orgpressbooks.pub This is a hallmark of the ether linkages. The spectrum would also show C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chains just below 3000 cm⁻¹ and for the sp² hybridized carbons of the double bond just above 3000 cm⁻¹. A key feature for confirming the (E)-stereochemistry of the double bond would be the presence of a distinct C-H out-of-plane bending vibration for the trans-alkene at approximately 960-970 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also be sensitive to the C=C stretching vibration of the hexene moiety, which would appear as a band in the region of 1650-1670 cm⁻¹. While the C-O stretching vibrations are also visible in the Raman spectrum, they are typically less intense than in the IR spectrum. The symmetric nature of the (E)-alkene C=C bond can sometimes lead to a more intense Raman signal compared to its IR absorption.

Interactive Data Table: Characteristic Infrared and Raman Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
C-H (sp³)Stretch2850-3000IR & Raman
C-H (sp²)Stretch3000-3100IR & Raman
C=C (E-alkene)Stretch~1665-1675Raman (stronger)
C-O (ether)Stretch~1050-1150IR (strong)
C-H (E-alkene)Out-of-plane bend~960-970IR (strong)

Note: These are expected ranges and the exact positions can be influenced by the molecular environment.

Computational Chemistry Approaches to E 1 1 Methoxypropoxy Hex 3 Ene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

While direct, in-depth studies on the electronic structure and reactivity of (E)-1-(1-Methoxypropoxy)hex-3-ene are not published, the compound has been subject to at least one Density Functional Theory (DFT) calculation in the context of a broader safety assessment. As part of a fragrance ingredient review, a key descriptor related to the stability of a reaction intermediate was reportedly calculated using DFT. This suggests that computational methods have been used to understand aspects of its reactivity, likely related to endpoints such as dermal sensitization. However, the specifics of these calculations, including the functional, basis set, and resulting electronic properties like HOMO-LUMO gaps or charge distributions, are not detailed in the public domain.

Molecular Dynamics Simulations for Conformational Sampling and Stability

There are no specific, publicly available research articles that detail the use of molecular dynamics (MD) simulations to explore the conformational landscape and stability of this compound. Such studies would be valuable for understanding the molecule's flexibility, preferred three-dimensional shapes, and interactions in various environments, which are key factors in its function as a fragrance molecule. Without dedicated MD simulation research, data on its conformational energies and dihedral angle distributions remain uncharacterized in the literature.

Transition State Modeling for Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound through transition state modeling is another area lacking published research. While general DFT studies on the hydrolysis and decomposition of other ethers and acetals exist, providing a framework for how such reactions could be modeled, these have not been applied specifically to this compound. Investigations into its potential degradation pathways, such as hydrolysis of the acetal (B89532) group, would require dedicated transition state calculations to determine activation energies and reaction kinetics, data which is not currently available.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

There is no published research focusing on the in silico prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound and their correlation with experimental data. While basic computed properties are available in databases, detailed theoretical spectra derived from quantum chemical calculations have not been reported. Such studies are crucial for validating computational models and providing deeper insight into the molecule's structure and electronic transitions.

Role of E 1 1 Methoxypropoxy Hex 3 Ene in Advanced Organic Synthesis

Utility as a Chiral Building Block in Natural Product Synthesis

A comprehensive search of scientific literature and chemical databases yields no specific examples or detailed research findings on the application of (E)-1-(1-Methoxypropoxy)hex-3-ene as a chiral building block in the synthesis of natural products. While the structure contains a stereocenter at the acetal (B89532) carbon, and the double bond could potentially be functionalized to create others, there is no documented evidence of its use in this capacity for the construction of complex natural product scaffolds. The synthesis of chiral molecules often relies on starting materials with well-defined stereochemistry that can be predictably transferred or used to induce new stereocenters. The absence of literature suggests that this particular compound has not been established as a reliable or advantageous chiral precursor in this demanding field.

Applications in the Modular Synthesis of Complex Organic Molecules

There is no available scientific literature detailing the use of this compound in the modular synthesis of complex organic molecules. Modular synthesis strategies depend on the availability of robust and versatile building blocks that can be coupled together in a predictable and efficient manner. The acetal and alkene functionalities within this compound could theoretically serve as handles for chemical manipulation. For instance, the acetal could act as a protecting group for an aldehyde, to be revealed later in a synthetic sequence. The alkene could participate in various addition or cross-coupling reactions. However, no specific instances of its employment in such a modular approach for assembling complex structures are reported.

Development of Novel Synthetic Methodologies Inspired by its Unique Structure

The unique combination of a mixed acetal and a trans-disubstituted alkene in this compound does not appear to have inspired the development of novel synthetic methodologies. The advancement of synthetic chemistry often involves the discovery of new reactions or strategies based on the reactivity of previously unexplored functional group combinations. While the structure of this compound is distinct, there is no indication in the scientific literature that it has served as a model or a substrate for the development of new synthetic methods. Research in this area tends to focus on functional groups and structural motifs that offer unique reactivity profiles or provide solutions to long-standing synthetic challenges.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Findings

An extensive search of scholarly articles and chemical research databases indicates a notable absence of dedicated studies on (E)-1-(1-methoxypropoxy)hex-3-ene. The primary information available for this compound is its basic identification and classification in chemical inventories.

The compound is registered with the CAS Number 97358-54-8 and has a molecular formula of C10H20O2. nih.govchemicalbook.com Its structure features an (E)-configured carbon-carbon double bond, an ether linkage, and an acetal (B89532) functional group. While predicted physical and spectroscopic data exist, such as its molecular weight of 172.26 g/mol and predicted collision cross-section values, these are computational estimations and not the result of experimental laboratory research. nih.govuni.lu The PubChem database explicitly states, "No literature data available for this compound." uni.lu

The International Fragrance Association (IFRA) lists this compound as a fragrance ingredient, which is its main documented use. nih.gov This classification suggests its synthesis and application are primarily for commercial purposes within the fragrance industry rather than for fundamental academic investigation.

Emerging Trends and Unexplored Research Avenues for this compound in Fundamental Organic Chemistry

The lack of dedicated research presents a clear opportunity for fundamental investigation into the synthesis, characterization, and reactivity of this compound. Its unique combination of functional groups—an allylic ether and an acetal—offers several avenues for novel exploration in organic chemistry.

Synthetic Methodologies: A primary area for research would be the development and optimization of synthetic routes. A plausible, yet unverified, retrosynthetic analysis suggests the compound could be formed from (E)-hex-3-en-1-ol and methyl propyl ether or a related precursor. Investigating various catalytic systems (e.g., acid or transition-metal catalysis) for the formation of the acetal and ether linkages could provide valuable insights into efficient and stereoselective synthetic methods.

Reactivity and Mechanistic Studies: The compound's structure is rich with potential for interesting chemical transformations.

Acetal Chemistry: The 1-(methoxypropoxy)ethyl group can act as a protecting group for the alcohol. Studies on the conditions required for its cleavage (e.g., acidic hydrolysis) and its stability relative to other protecting groups would be a valuable contribution to synthetic methodology.

Allylic Ether Reactivity: The allylic ether moiety is susceptible to a range of reactions. Research could explore sigmatropic rearrangements (e.g., Claisen or nih.govchemicalbook.com-Wittig rearrangements), transition-metal-catalyzed allylic substitution reactions, or oxidation and reduction reactions at the double bond. Understanding the interplay and selective reactivity between the acetal and the alkene is a key unexplored area.

Stereochemistry: The (E)-configuration of the double bond is a crucial stereochemical feature. Research could focus on stereospecific reactions that maintain or alter this configuration. Furthermore, the carbon atom of the acetal group is a stereocenter, meaning the compound exists as a racemic mixture of two enantiomers. Future work could involve the development of enantioselective syntheses to produce single enantiomers or diastereoselective reactions using the existing stereocenter to influence outcomes at other parts of the molecule.

Advanced Characterization: A fundamental but crucial research step would be the full experimental characterization of this compound. This would involve detailed analysis using modern spectroscopic techniques, including:

1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to definitively assign the proton and carbon signals.

Infrared (IR) spectroscopy to identify characteristic vibrations of the C=C double bond, C-O ether, and C-O acetal bonds.

High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and fragmentation patterns.

By pursuing these research avenues, the scientific community can move this compound from a mere catalog entry to a well-understood molecule with potential applications in synthetic strategy and mechanistic studies.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for structural identification and stereochemical assignment of (E)-1-(1-Methoxypropoxy)hex-3-ene?

  • Methodological Answer :

  • NMR Analysis : Use 1^1H and 13^13C NMR to confirm the acetal structure (R-O-C-O-R') and the (E)-configuration of the hex-3-ene moiety. The coupling constant (JJ) for the double bond protons (e.g., J=1516J = 15-16 Hz for trans isomers) distinguishes (E) from (Z) configurations .

  • IR Spectroscopy : Identify characteristic ether (C-O-C, ~1100 cm1^{-1}) and alkene (C=C, ~1650 cm1^{-1}) stretches.

  • X-ray Crystallography : Resolve absolute stereochemistry if crystalline derivatives are obtainable .

    • Data Table :
PropertyExperimental ValueReference
Molecular FormulaC10_{10}H20_{20}O2_2
Molecular Weight172.26 g/mol
Boiling Point (Predicted)180–190°C (est.)

Q. How can this compound be synthesized with stereochemical control?

  • Methodological Answer :

  • Allylic Etherification : React (E)-hex-3-en-1-ol with 1-methoxypropyl bromide under basic conditions (e.g., NaH/DMF) to form the acetal linkage. Use palladium catalysts for regioselective coupling if required .
  • Birch Reduction : For precursors with conjugated alkynes, apply Li/NH3_3 to selectively reduce triple bonds to (E)-alkenes .
  • Purification : Employ flash chromatography (hexane/ethyl acetate gradients) to isolate the product .

Advanced Research Questions

Q. What are the stability challenges of this compound under varying experimental conditions?

  • Methodological Answer :

  • Oxidative Stability : Monitor degradation via GC-MS under air exposure; store in inert atmospheres (N2_2/Ar) with antioxidants (e.g., BHT) .

  • Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 2–12) using HPLC to detect cleavage products (e.g., hex-3-en-1-ol and 1-methoxypropanol) .

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C predicted) .

    • Data Table :
ConditionObservationReference
Solubility in WaterInsoluble
Solubility in EthanolFully miscible

Q. How to resolve contradictions in reported solubility or spectroscopic data for this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate data from multiple sources (e.g., NIST databases for IR/NMR peaks vs. experimental lab results) .
  • Batch Variability : Assess purity via elemental analysis or mass spectrometry; impurities (e.g., residual solvents) may alter observed properties .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts or solubility parameters, identifying outliers in experimental data .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :

  • GC-MS with Headspace Sampling : Detect volatile byproducts (e.g., unreacted hex-3-en-1-ol) at ppm levels .
  • HPLC-PDA/ELSD : Quantify non-volatile impurities (e.g., dimerized products) using reverse-phase C18 columns and acetonitrile/water gradients .
  • ICP-MS : Screen for metal catalysts (e.g., Pd) if synthetic routes involve transition metals .

Q. How to design kinetic studies for acetal hydrolysis or alkene isomerization in this compound?

  • Methodological Answer :

  • pH-Rate Profiling : Measure hydrolysis rates in buffered solutions (pH 1–14) using UV-Vis or 1^1H NMR to track product formation .
  • Temperature Dependence : Apply the Arrhenius equation to determine activation energies for isomerization (E→Z) under thermal stress .
  • Catalytic Screening : Test acid/base catalysts (e.g., H2_2SO4_4, DBU) to accelerate reactions for mechanistic insights .

Research Findings and Data Contradictions

  • Stereochemical Integrity : The (E)-configuration is stable under inert storage but may isomerize to (Z) under UV light or acidic conditions .
  • Synthetic Yield Variability : Reported yields range from 60–85% due to competing etherification pathways; optimize reaction time/temperature to suppress side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.